molecular formula C₉H₁₈ B044741 1,2,4-Trimethylcyclohexane CAS No. 7667-60-9

1,2,4-Trimethylcyclohexane

Cat. No. B044741
CAS RN: 7667-60-9
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-CIUDSAMLSA-N
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Description

Synthesis Analysis

The synthesis of the four geometric isomers of 1,2,4-trimethylcyclohexanes (ctt, ctc, cct, and ccc) has been achieved, demonstrating the stereospecificity of certain catalytic and reduction methods (Mahmoud, 1968). These methods highlight the nuanced control over the synthesis of complex cyclohexane derivatives, providing a pathway to study their diverse properties and reactions.

Molecular Structure Analysis

The molecular structure of a related compound, 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane, has been determined using gas-phase electron diffraction. This study revealed a distorted twist-boat conformation of the cyclohexane ring, offering insights into the steric effects and electronic interactions within substituted cyclohexanes (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

Significant work has been done on the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards various reagents, showcasing the potential of 1,2,4-trimethylcyclohexane derivatives in forming complex organometallic structures with unique properties (Wrackmeyer et al., 2002). This research underscores the chemical versatility of trimethylcyclohexane derivatives and their potential as intermediates in organic synthesis.

Scientific Research Applications

  • Pyrolysis and Combustion

    T124MCH undergoes pyrolysis at different pressures to produce light hydrocarbons and aromatics. The CH3 consumption reactions are significant in promoting these reactions (Liu et al., 2020). This process is relevant in understanding fuel characteristics and combustion processes.

  • Stereochemistry and Mass Spectrometry

    The study of thermochemically stable isomers of T124MCH and related compounds reveals insights into stereochemical effects in mass spectrometry, with strain energies influencing ion abundances (Herzschuh, Mann, & Rennecke, 1985).

  • Synthesis and Characterization

    The synthesis of geometric isomers of T124MCH has been demonstrated, highlighting stereospecificity and the Wolff-Kishner reduction of some ketones (Mahmoud, 1968).

  • Energy Transfer in Solutions

    T124MCH has been used to study energy transfer in binary solutions, aiding in the determination of absolute quantum yields and rate parameters in chemical reactions (Abu-Zeid, Moreno-Bernal, & Lopez, 1979).

  • Biological Impact Studies

    Research has explored the role of nitric oxide and Erk1/2 kinases in reactive oxygen species formation in cells exposed to T124MCH. This work is important in understanding the cellular response to organic solvents (Myhre, Sterri, Bogen, & Fonnum, 2004).

  • Catalysis and Polymerization

    The compound has been studied in the context of catalysis, particularly in the selective trimerization of alkenes, revealing insights into the production of various hydrocarbon products (Coxon & Köhn, 2016).

  • Organic Synthesis

    Studies have been conducted on the synthesis and conformational analysis of saturated 1,2,4-triazacyclohexanes, providing information on the kinetic and thermodynamic aspects of these reactions (Katritzky & Patel, 1979).

  • Environmental Impact

    The presence of brominated flame retardants like T124MCH in the environment, specifically in Canadian Arctic beluga, has been reported, raising concerns about the impact on wildlife (Tomy et al., 2008).

properties

IUPAC Name

1,2,4-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJPCEVERINRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60862883
Record name 1,2,4-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,4-Trimethylcyclohexane
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Product Name

1,2,4-Trimethylcyclohexane

CAS RN

2234-75-5, 7667-60-9
Record name 1,2,4-Trimethylcyclohexane
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Record name 1,2,4-Trimethylcyclohexane
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Record name Cyclohexane, 1,2,4-trimethyl-, (1R,2R,4R)-rel-
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Record name 1,4-Trimethylcyclohexane
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Record name 1,2,4-Trimethylcyclohexane
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Record name 1,2,4-trimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylcyclohexane
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1,2,4-Trimethylcyclohexane
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1,2,4-Trimethylcyclohexane
Reactant of Route 4
1,2,4-Trimethylcyclohexane
Reactant of Route 5
1,2,4-Trimethylcyclohexane
Reactant of Route 6
1,2,4-Trimethylcyclohexane

Citations

For This Compound
425
Citations
K Zahlsen, AM Nilsen, I Eide… - Pharmacology & …, 1990 - Wiley Online Library
The concentrations of the C9 hydrocarbons n‐nonane, 1,2,4‐trimethylbenzene and 1,2,4‐trimethylcyclohexane were measured in rat blood, brain and perirenal fat after exposures to …
Number of citations: 38 onlinelibrary.wiley.com
O Myhre, TA Vestad, E Sagstuen, H Aarnes… - Toxicology and applied …, 2000 - Elsevier
This study investigates the effects of aliphatic (n-heptane, n-nonane), naphtenic (methylcyclohexane, 1,2,4-trimethylcyclohexane (TMCH)), and aromatic (methylbenzene, 1,2,4-…
Number of citations: 33 www.sciencedirect.com
YX Liu, D Yu, DX Tian, ZY Tian - Proceedings of the Combustion Institute, 2019 - Elsevier
The low-temperature oxidation of 1,2,4-trimethylcyclohexane (T124MCH) as a representative of cyclohexanes was studied in a jet-stirred reactor at temperatures ranging between 600 …
Number of citations: 14 www.sciencedirect.com
YX Liu, ZH Zheng, DX Tian, ZY Tian, CC Cao… - Combustion and …, 2020 - Elsevier
Pyrolysis of 1,2,4-trimethylcyclohexane (T124MCH) at 30 and 760 Torr has been investigated by using VUV-synchrotron photoionization molecular-beam mass spectrometry. In general, …
Number of citations: 4 www.sciencedirect.com
O Myhre, SH Sterri, IL Bogen… - Toxicological Sciences, 2004 - academic.oup.com
Previously, we have shown that exposure of cultured rat cerebellar granule cells to the hydrocarbon solvent 1,2,4-trimethylcyclohexane leads to formation of reactive oxygen species (…
Number of citations: 28 academic.oup.com
JF BUSSERT - 1955 - search.proquest.com
I Me1ting Point Curve: cis, trans, cis-l, 2, 3-Trime thylcyclohexane...•••• 1. 1. l II Fr e ezing Curve: cis, trans, cisl., 2, 3-Trime thylcyclohexane...... 1 1 2 III Melting Point Curve: cis, cis, cis-l, 2…
Number of citations: 2 search.proquest.com
K Al-Niami, KA Holbrook, GA Oldershaw - Journal of the Chemical …, 1989 - pubs.rsc.org
The reactions of methyl radicals, generated by the photolysis of acetone, with cyclohexane and a number of methyl-substituted cyclohexanes have been studied. The Arrhenius …
Number of citations: 9 pubs.rsc.org
MI Sway - Journal of the Chemical Society, Faraday Transactions, 1991 - pubs.rsc.org
The reactions of tert-butoxyl radicals, generated by the pyrolysis of di-tert-butyl peroxide with cyclohexane and a number of methyl-substituted cyclohexanes have been studied. The …
Number of citations: 17 pubs.rsc.org
M Yang, Q Wang, M Ding, J Wang, Y Fan, W Li… - Proceedings of the …, 2023 - Elsevier
To reveal insights into the combustion mechanism of multiple alkyl substituent cycloparaffins, this work reports an experimental and modeling study of 1,3,5-trimethylcyclohexane (…
Number of citations: 1 www.sciencedirect.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of the binary liquid mixture of 1,2,4- trimethylcyclohexane and exo-tetrahydrodicyclopentadiene Page 1 Viscosity of the binary liquid mixture of 1,2,4trimethylcyclohexane and exo-tetrahydrodicyclopentadiene …
Number of citations: 0 link.springer.com

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